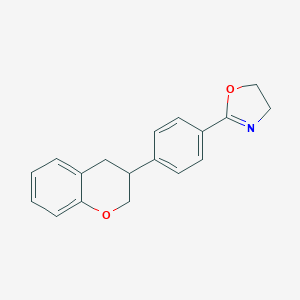
2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound is also known as DPH or diphenylhexatriene and has been used in various scientific research applications.
Mecanismo De Acción
DPH is a fluorescent probe that intercalates into the hydrophobic region of the lipid bilayer. The fluorescence of DPH is sensitive to the polarity of its microenvironment, which makes it an excellent tool for studying membrane fluidity and lipid order. The mechanism of action of DPH involves its ability to undergo a conformational change upon intercalation into the lipid bilayer, which results in a change in its fluorescence properties.
Biochemical and Physiological Effects:
DPH has been shown to have various biochemical and physiological effects. It has been shown to interact with various proteins and enzymes, including cytochrome c oxidase, ATP synthase, and NADH dehydrogenase. DPH has also been shown to affect the activity of various ion channels, including the voltage-gated potassium channel and the nicotinic acetylcholine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPH has several advantages as a fluorescent probe, including its sensitivity to membrane fluidity and lipid order, its ability to intercalate into the lipid bilayer, and its compatibility with various biological membranes. However, DPH also has some limitations, including its low yield from the synthesis method, its sensitivity to environmental factors, and its potential for photobleaching.
Direcciones Futuras
There are several future directions for the study of DPH. One potential direction is the development of new synthesis methods that can produce DPH in larger quantities and with higher purity. Another direction is the development of new fluorescent probes that can overcome the limitations of DPH, such as its sensitivity to environmental factors and photobleaching. Additionally, further research is needed to investigate the potential therapeutic properties of DPH and its derivatives.
Métodos De Síntesis
The synthesis of DPH involves the reaction of 3,4-dihydro-2H-1-benzopyran-3-ylboronic acid with 4-(bromomethyl)phenyl-4,5-dihydrooxazole in the presence of a palladium catalyst. The reaction takes place under an inert atmosphere and requires rigorous purification to obtain pure DPH. The yield of DPH obtained from this synthesis method is relatively low, which makes it a challenging compound to produce in large quantities.
Aplicaciones Científicas De Investigación
DPH has been widely used in scientific research as a fluorescent probe for the study of membrane fluidity and lipid order. It has been used to investigate the properties of various biological membranes, including the plasma membrane, mitochondrial membrane, and endoplasmic reticulum membrane. DPH has also been used to study the effects of various drugs and compounds on membrane fluidity and lipid order.
Propiedades
Número CAS |
143288-28-2 |
|---|---|
Nombre del producto |
2-(4-(3,4-Dihydro-2H-1-benzopyran-3-yl)phenyl)-4,5-dihydrooxazole |
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2-[4-(3,4-dihydro-2H-chromen-3-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H17NO2/c1-2-4-17-15(3-1)11-16(12-21-17)13-5-7-14(8-6-13)18-19-9-10-20-18/h1-8,16H,9-12H2 |
Clave InChI |
AZCAFMKVYBPFFP-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)C2=CC=C(C=C2)C3CC4=CC=CC=C4OC3 |
SMILES canónico |
C1COC(=N1)C2=CC=C(C=C2)C3CC4=CC=CC=C4OC3 |
Sinónimos |
6-oxazolinylisoflavan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



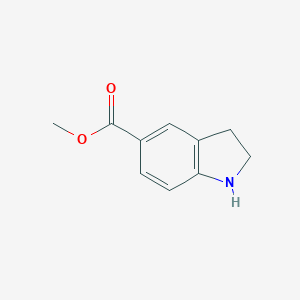
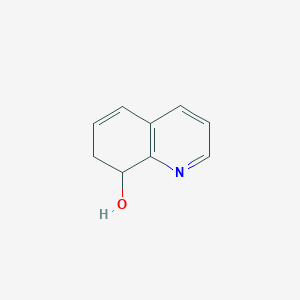


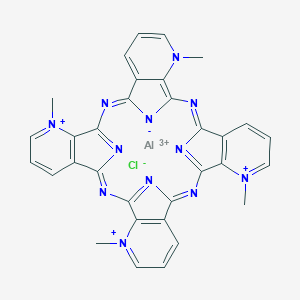
![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
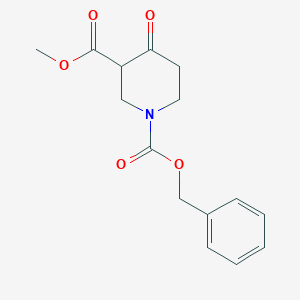
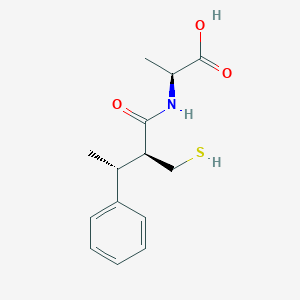

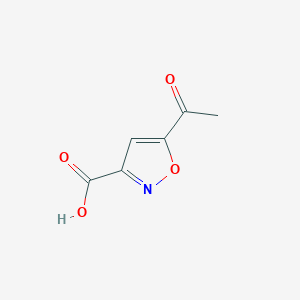

![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
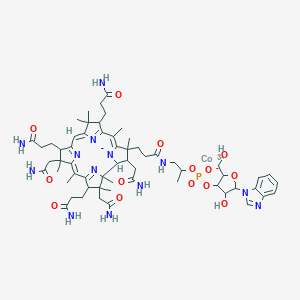
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)